molecular formula C15H16FN5O B279449 N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B279449
M. Wt: 301.32 g/mol
InChI Key: ULZRUNIHVOXMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a furan ring substituted with a fluorophenyl group, a tetrazole ring, and a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the tetrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(2-fluorophenyl)pyrrole-3-carbaldehyde: Shares the fluorophenyl and pyrrole moieties.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness

N-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the combination of its structural features, which may confer specific properties not found in other compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16FN5O

Molecular Weight

301.32 g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C15H16FN5O/c1-2-9-21-15(18-19-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

ULZRUNIHVOXMLM-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

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